1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is noted that compounds with a similar furan-2-yl-1h-pyrazole structure have been evaluated for their effectiveness at disrupting α-synuclein (α-syn) aggregation .
Mode of Action
It is suggested that similar furan-2-yl-1h-pyrazoles may interact with their targets through a radical approach .
Biochemical Pathways
1-(Cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole may affect the biochemical pathway related to α-synuclein (α-syn) aggregation . α-Synuclein is a protein that, when aggregated, is involved in neurodegenerative disorders such as Parkinson’s disease .
Result of Action
Similar furan-2-yl-1h-pyrazoles have been found to inhibit α-synuclein (α-syn) aggregation with efficacy comparable to the promising drug candidate anle138b .
Biochemical Analysis
Biochemical Properties
1-(cyclopropylmethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative diseases The compound’s interaction with α-synuclein involves binding to specific sites on the protein, thereby preventing its aggregation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as α-synuclein, inhibiting its aggregation This binding interaction is crucial for its role in preventing neurodegenerative diseases Additionally, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its inhibitory effects on α-synuclein aggregation, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound effectively inhibit α-synuclein aggregation without causing significant toxicity . At high doses, some adverse effects, such as liver toxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase and 11β-hydroxysteroid dehydrogenase, which play roles in its metabolism . These interactions lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways also affects metabolic flux and metabolite levels, further influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of this compound within tissues also determines its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it interacts with metabolic enzymes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-6-(furan-2-yl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHHUBLLKKBWGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.